Product packaging for 3-Benzoylisoquinoline(Cat. No.:CAS No. 83629-95-2)

3-Benzoylisoquinoline

Cat. No.: B3156783
CAS No.: 83629-95-2
M. Wt: 233.26 g/mol
InChI Key: YMHOWYPCFBSSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoylisoquinoline is a chemical compound of significant interest in organic and medicinal chemistry research due to its structural relationship to the benzylisoquinoline alkaloid (BIA) family. BIAs are a large class of natural products with a wide spectrum of pharmacological activities, and this compound serves as a valuable synthetic intermediate or building block for exploring this chemical space . This compound is primarily used in laboratory settings for chemical synthesis and pharmacological research. Researchers utilize this compound to study the structure-activity relationships of isoquinoline derivatives, which are core structures in many bioactive molecules. Its applications extend to the development of novel compounds with potential antimicrobial, antitussive, and antispasmodic properties, mirroring the activities of more complex BIAs like morphine, codeine, and berberine . The benzylisoquinoline scaffold is a key intermediate in biosynthetic pathways, making related compounds crucial for metabolic engineering studies aimed at producing high-value alkaloids in microbial hosts such as yeast and E. coli . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B3156783 3-Benzoylisoquinoline CAS No. 83629-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-17-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHOWYPCFBSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Benzoylisoquinoline Systems

Oxidative Transformations and Pathways

The oxidation of the methylene (B1212753) bridge in benzylisoquinoline systems is a key transformation. In the case of 3-benzoylisoquinoline, this would correspond to the carbon of the benzoyl group attached to the isoquinoline (B145761) ring. The stability of the benzylic radical plays a crucial role in these reactions. masterorganicchemistry.com

Influence of Substituents on Oxidation Susceptibility

The susceptibility of the benzylic position in systems related to this compound to oxidation is influenced by the electronic nature of substituents on the aromatic rings. However, studies on analogous benzyl(iso)quinoline systems have shown that the oxidation of the methylene group to a ketone is often tolerant of a wide range of functional groups. Research indicates that both electron-donating and electron-withdrawing substituents are generally well-tolerated in such transformations. longdom.org

Table 1: Tolerance of Substituents in the Oxidation of Benzyl(iso)quinoline Analogs

Substituent TypeEffect on RingOxidation ToleranceCatalyst Compatibility
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Activates the ringWell-toleratedFe/Cu catalysts effective
Electron-Withdrawing Groups (e.g., -Cl, -NO₂)Deactivates the ringWell-toleratedFe/Cu catalysts effective

Exploration of Radical and Ionic Mechanistic Pathways

The oxidation at the benzylic position of this compound is thought to proceed predominantly through a radical mechanistic pathway. The carbon atom attached to both the isoquinoline and phenyl rings is a benzylic carbon. C-H bonds at such positions are relatively weak because their homolytic cleavage leads to the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.com

The stability of the benzyl (B1604629) radical arises from the delocalization of the unpaired electron into the π-system of the adjacent aromatic ring. masterorganicchemistry.com This delocalization significantly lowers the activation energy for hydrogen atom abstraction from the benzylic carbon, making it the most probable initiation step in an oxidation reaction. While ionic pathways can be involved in other reactions of isoquinolines, the oxidation of the benzylic C-H bond is more characteristic of a radical process, especially when initiated by heat, light, or radical initiators. masterorganicchemistry.com

Role of Specific Oxidants in Selective Product Formation

The choice of oxidant is critical for achieving selective product formation in the oxidation of this compound systems. Different oxidizing agents can target specific functional groups and operate under varying conditions, leading to different outcomes.

Metal-Catalyzed Aerobic Oxidation : The use of copper or iron catalysts with molecular oxygen as the terminal oxidant provides a method for converting the benzylic methylene group in related systems to a carbonyl group. longdom.org This approach is often considered a greener alternative to stoichiometric heavy metal oxidants. pku.edu.cn

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) : DDQ is known for its utility in mild and highly selective benzylic oxidations. It is particularly useful for oxidizing activated C-H bonds without affecting other sensitive functional groups in the molecule. epa.gov

Permanganate (B83412) and Chromate Reagents : Strong oxidants like potassium permanganate (KMnO₄) can also effect benzylic oxidation. However, these reagents are less selective and can lead to over-oxidation or cleavage of other parts of the molecule if the reaction conditions are not carefully controlled. masterorganicchemistry.com

Table 2: Selectivity of Different Oxidants for Benzylic Positions

Oxidant/SystemSelectivityTypical ConditionsNotes
Fe/Cu Catalyst + O₂High for benzylic C-H to C=OMild, often requires a promoterEnvironmentally benign oxidant (O₂)
DDQHigh for activated C-HMild, non-aqueousSelective for mono-oxidation products
KMnO₄Lower selectivityHarsh, basic or acidicRisk of over-oxidation

Reductive Transformations

The reduction of this compound primarily targets the carbonyl group of the benzoyl moiety, which can be converted to a secondary alcohol or further to a methylene group.

Metal-Ion Mediated Reductions (e.g., with Zinc Ion)

Zinc metal is a versatile reducing agent in organic synthesis and can be used to mediate the reduction of carbonyl groups. organic-chemistry.org In the context of this compound, a zinc-mediated reduction would likely involve the transfer of electrons from the zinc metal to the carbonyl group. This process can proceed through several mechanistic pathways, often involving the formation of organozinc intermediates or radical anions. nih.gov

The reaction typically occurs on the surface of the zinc metal. An electron is transferred from the zinc to the π* orbital of the carbonyl group, forming a ketyl radical anion. This intermediate can then be protonated by a proton source in the reaction medium (like water or an ammonium (B1175870) salt) and undergo a second electron transfer and protonation to yield the alcohol product. The use of zinc is advantageous due to its low cost and good functional group tolerance compared to more reactive metals. nih.gov

Kinetic Isotope Effects in Reduction Processes

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a substrate containing a lighter isotope (kL) to the rate of the same substrate with a heavier isotope (kH) at the same position (KIE = kL/kH). wikipedia.org For reductions involving the breaking of a bond to hydrogen, a deuterium (B1214612) KIE (kH/kD) is often measured. libretexts.org

In the reduction of the carbonyl group of this compound by a hydride reagent (e.g., NaBH₄), a secondary kinetic isotope effect would be observed if the hydrogen on the carbonyl carbon is replaced with deuterium. A primary KIE would be expected if a C-H bond is broken in the rate-determining step, which is not the case for a simple carbonyl addition. However, if the mechanism involves a rate-determining proton transfer to the oxygen of the carbonyl, a primary KIE could be observed for that step.

Studying the KIE can help differentiate between possible mechanistic steps. For example, a significant primary KIE (typically kH/kD > 2) upon isotopic labeling of a hydride reagent would indicate that the H-transfer from the reagent to the carbonyl carbon is part of the rate-determining step of the reaction. princeton.edu Conversely, a KIE value close to 1 would suggest that this bond-forming event is not rate-limiting. princeton.edu

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The functionalization of the isoquinoline scaffold is a key objective in synthetic chemistry due to the prevalence of this motif in bioactive molecules. This section examines several advanced methods for forming new bonds at the isoquinoline core.

The reaction of isoquinoline derivatives with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often proceeds through a 1,3-dipolar cycloaddition mechanism. wikipedia.orgnih.gov This reaction does not involve the this compound directly but rather an in situ generated isoquinolinium ylide. The isoquinoline nitrogen atom is first quaternized with an alkylating agent (e.g., an α-halo ester like ethyl chloroacetate). In the presence of a base, deprotonation of the adjacent carbon atom generates a highly reactive azomethine ylide, which is a 1,3-dipole. nih.gov

This ylide can then react with a dipolarophile, such as an electron-deficient alkyne, in a concerted [3+2] cycloaddition reaction, often referred to as a Huisgen cycloaddition. wikipedia.orgyoutube.com The reaction with alkynes leads to the formation of a fused five-membered ring, resulting in stable dihydropyrrolo[2,1-a]isoquinoline systems, which can subsequently aromatize. The regioselectivity of the addition is governed by the electronic properties of both the ylide and the dipolarophile. researchgate.net For instance, the reaction between an isoquinolinium ylide and an alkynyl hetarene results in the formation of indolizine (B1195054) or pyrrolo[2,1-a]isoquinoline-based heterobiaryls with high regioselectivity. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition with Isoquinolinium Ylides
Isoquinoline ReactantYlide PrecursorDipolarophilePrimary Product Class
IsoquinolineEthyl chloroacetateDimethyl acetylenedicarboxylate (DMAD)Pyrrolo[2,1-a]isoquinoline
IsoquinolineEthyl bromoacetateAlkynyl pyrazineIndolizine-based heterobiaryl
IsoquinolineMethyl propiolateAlkynyl quinoxalinePyrrolo[2,1-a]isoquinoline derivative

Rhodium-catalyzed C-H activation has become a powerful tool for the synthesis and functionalization of N-heterocycles, including isoquinolines and their derivatives like isoquinolones. rsc.orgnih.gov These reactions typically proceed via a directed C-H metalation pathway rather than a mechanism explicitly described as an "imine dance."

In a common mechanistic cycle for the synthesis of isoquinolones, an aromatic amide containing a directing group (e.g., O-pivaloyl benzhydroxamic acids) first coordinates to a Rh(III) catalyst. nih.gov This is followed by a concerted metalation-deprotonation step, where an ortho C-H bond on the benzene (B151609) ring is activated to form a five-membered rhodacycle intermediate. This step is often turnover-limiting. acs.org The rhodacycle then undergoes migratory insertion of a coupling partner, such as an alkyne or alkene. nih.govacs.org Subsequent reductive elimination closes the new heterocyclic ring and regenerates the active Rh(III) catalyst, completing the catalytic cycle. acs.org Some variations utilize an internal oxidant within the directing group to maintain the rhodium in the active +3 oxidation state. acs.orgrsc.org

While imines are key intermediates in various N-heterocycle syntheses, such as the Pictet-Spengler reaction, pharmaguideline.comwikipedia.org and dynamic imine chemistry can be exploited in tandem reactions, semanticscholar.org the term "imine dance" (a process involving the migration of an imine) is not a standard descriptor for the well-established C-H activation/annulation mechanisms catalyzed by rhodium for isoquinoline synthesis. The functionalization is instead dictated by the directing group and the formation of a stable rhodacycle intermediate. nih.gov

While many cross-coupling reactions on heterocyclic systems are catalyzed by transition metals operating through organometallic cycles, there is substantial evidence for the involvement of radical pathways, particularly for the functionalization of electron-deficient N-heterocycles like isoquinoline. The classic example is the Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heteroarene. chim.it

The general mechanism of the Minisci reaction involves three key steps:

Radical Generation: An alkyl radical is generated from a suitable precursor (e.g., a carboxylic acid) using an oxidant.

Radical Addition: The nucleophilic radical adds to an electron-deficient carbon of the protonated isoquinoline ring.

Rearomatization: The resulting radical cation intermediate is oxidized to the final substituted product, regenerating a hydrogen atom and restoring aromaticity. chim.it

Traditional Minisci reactions often require harsh conditions (e.g., strong oxidants and high temperatures), which can limit their applicability. nih.gov Recent advancements have focused on milder, photoredox-catalyzed methods that operate under visible light. nih.gov These methods can generate acyl radicals from precursors like 4-acyl-1,4-dihydropyridines without the need for an external oxidant. nih.govresearchgate.net This approach has been used for the C-H hydroxyalkylation of isoquinolines. Mechanistic studies suggest that these photochemical reactions can proceed through a radical-mediated spin-center shift, representing a departure from the classical oxidative Minisci pathway. nih.gov Evidence for radical involvement also comes from single-electron transfer (SET) mechanisms, where an SET event initiates the formation of radical intermediates that drive the cross-coupling reaction. acs.orgmdpi.comrsc.org

Table 2: Radical Precursors for Minisci-Type Functionalization of Heteroarenes
Radical Precursor TypeGeneration MethodRadical Species GeneratedReference Reaction
Carboxylic AcidsOxidative Decarboxylation (e.g., with Ag+/S2O82-)Alkyl RadicalsClassical Minisci Reaction chim.it
4-Acyl-1,4-dihydropyridinesVisible Light PhotolysisAcyl RadicalsPhotocatalytic Hydroxyalkylation nih.gov
AlkyltrifluoroboratesPhotoredox CatalysisAlkyl RadicalsVisible-Light Minisci Alkylation nih.gov
Aryl HalidesCathodic Single Electron Transfer (SET)Aryl RadicalsElectrochemical Cross-Coupling mdpi.com

Stability and Degradation Studies

Dopamine (B1211576) is a critical precursor in the biosynthesis of a vast array of benzylisoquinoline alkaloids via the Pictet-Spengler reaction. researchgate.net However, the catechol moiety of dopamine makes it highly susceptible to oxidation, leading to significant instability. nih.gov This oxidation can occur non-enzymatically, often assisted by metal ions, or enzymatically. uchile.clnih.gov

The oxidation of dopamine generates a highly reactive intermediate, dopamine o-quinone. researchgate.netresearchgate.net At physiological pH, this quinone is unstable and rapidly undergoes an intramolecular 1,4-Michael addition (cyclization) to form leukoaminochrome, which is further oxidized to aminochrome (B613825). uchile.clfrontiersin.org Aminochrome is a relatively stable ortho-quinone but is still reactive. It can participate in neurotoxic reactions, form adducts with proteins, or polymerize to form neuromelanin, the dark pigment found in dopaminergic neurons. uchile.clfrontiersin.org

This inherent chemical instability presents a challenge in synthetic applications. The propensity of dopamine to oxidize to reactive quinones can lead to low yields, undesired side products, and complex purification procedures. nih.gov The formation of these byproducts underscores the need for careful control of reaction conditions, such as pH and the exclusion of oxygen or pro-oxidant metal ions, when using dopamine as a synthetic precursor. nih.govresearchgate.net

Table 3: Key Intermediates in the Oxidative Degradation of Dopamine
CompoundFormation PathwayKey Characteristics
Dopamine o-semiquinoneOne-electron oxidation of dopamineHighly reactive radical species uchile.cl
Dopamine o-quinoneTwo-electron oxidation of dopamineUnstable electrophile; readily cyclizes researchgate.netresearchgate.net
AminochromeCyclization and oxidation of dopamine o-quinoneMore stable o-quinone; precursor to neuromelanin frontiersin.org
NeuromelaninPolymerization of aminochrome and other intermediatesInsoluble pigment; sequesters oxidized dopamine uchile.cl

Derivatization Strategies and Structure Activity Relationship Sar Methodologies

Functionalization of the Isoquinoline (B145761) Core

Modifying the isoquinoline core is a primary strategy to modulate the pharmacological profile of 3-benzoylisoquinoline derivatives. Regioselective reactions allow for the precise introduction of functional groups at key positions.

The isoquinoline scaffold presents multiple sites for functionalization, with the C1, C3, and C4 positions being of significant interest. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation and cross-coupling reactions, have become invaluable for achieving high regioselectivity. researchgate.netekb.egnih.gov

C1-Position: The C1 position is often activated and can be functionalized through various methods, including transition metal-mediated reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl substituents at this position. nih.gov

C3-Position: Direct functionalization at the C3 position can be challenging but is achievable through specific strategies. For example, some isoquinoline synthesis protocols allow for the incorporation of substituents at C3 during the ring-formation process itself. nih.gov

C4-Position: Palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with specific esters has been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity, demonstrating a viable route to functionalize the C4 position. mdpi.com

The introduction of a wide range of substituents onto the isoquinoline core allows for the fine-tuning of molecular properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity. nih.govijper.org The nature and position of these substituents significantly influence the compound's pharmacological profile. nih.gov

For example, SAR studies on various isoquinoline derivatives have shown that:

Electron-donating groups (e.g., methoxy (B1213986), methyl) can increase electron density in the aromatic system, potentially enhancing interactions with biological targets.

Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the acidity of nearby protons and influence metabolic stability.

Bulky substituents can provide steric hindrance that may favor a specific binding conformation or prevent metabolism at a nearby site.

The systematic variation of these substituents is a cornerstone of lead optimization, enabling the development of analogs with improved potency and selectivity. nih.gov

Modifications of the Benzoyl Moiety

The benzoyl moiety offers another key site for structural modification. Alterations to this part of the molecule can influence ligand-receptor interactions and pharmacokinetic properties.

The benzoyl group itself can be chemically modified through electrophilic aromatic substitution (SEAr). The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. mdpi.com This directs incoming electrophiles primarily to the meta positions (C3' and C5') of the benzoyl ring.

Standard SEAr reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

These modifications can significantly alter the electronic and steric profile of the benzoyl ring, providing a means to probe its role in biological activity.

A prominent derivatization strategy for carbonyl-containing compounds is the synthesis of thiosemicarbazones, which are known to exhibit a wide range of biological activities. In a relevant study, thiosemicarbazone analogs of 1-benzoylisoquinoline were synthesized and evaluated for their cytotoxic properties. nih.gov The synthesis is typically achieved through the condensation of the parent carbonyl compound (e.g., 1-benzoylisoquinoline) with a thiosemicarbazide (B42300) derivative in refluxing ethanol (B145695). nih.gov

The SAR study of these analogs revealed several key insights. For instance, papaveraldine (B1678414) thiosemicarbazone, which contains methoxy substituents on the isoquinoline and benzoyl rings, was compared to the unsubstituted 1-benzoylisoquinoline thiosemicarbazone. The unsubstituted analog showed significantly higher potency against MOLT-3 (human leukemia) cells, suggesting that the polar methoxy groups decreased the cytotoxic effect in this case. nih.gov This highlights the importance of hydrophobic groups for the biological activity of this class of compounds. nih.gov

Table 1: Cytotoxic Activity of 1-Benzoylisoquinoline Thiosemicarbazone Analogs IC₅₀ values are presented in µg/mL. Data sourced from a study on benzoyl thiosemicarbazone analogs. nih.gov

CompoundStructureHuCCA-1HepG2A549MOLT-3
Papaveraldine thiosemicarbazone (1) 6,7-dimethoxy-1-(3,4-dimethoxybenzoyl)isoquinoline thiosemicarbazone>100>100>10028.52
1-Benzoylisoquinoline thiosemicarbazone (2) 1-Benzoylisoquinoline thiosemicarbazone10.4110.1211.230.95

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in modern drug design and the elucidation of SAR. These in silico methods provide insights into the molecular interactions governing biological activity, helping to rationalize experimental findings and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For isoquinoline derivatives, QSAR models have been developed to predict activity based on various molecular descriptors (e.g., electronic, steric, hydrophobic properties). These models can identify the key physicochemical properties that drive potency and can be used to predict the activity of yet-unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For isoquinoline derivatives, docking studies have been used to explore possible binding modes within the active sites of proteins. By visualizing these interactions, researchers can understand why certain structural modifications enhance or diminish activity, providing a rational basis for designing more potent and selective inhibitors.

These computational tools, when used in conjunction with traditional synthetic and biological testing, accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Isomerism and Stereochemical Considerations

When derivatizing the this compound scaffold, the introduction of a carbon-carbon double bond can lead to the formation of Z/E isomers, also known as geometric isomers. studymind.co.uk This type of isomerism arises due to the restricted rotation around the double bond. The Z isomer has the higher priority substituents on the same side of the double bond, while the E isomer has them on opposite sides. chemguide.co.uk The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) rules, which are based on atomic number. youtube.com

For example, if the benzoyl group of this compound were to be modified to include an α,β-unsaturated ketone, Z/E isomerism could occur at the double bond. The different spatial arrangements of the substituents in the Z and E isomers can lead to significant differences in their biological activity, as one isomer may fit into the target binding site more favorably than the other. Therefore, the synthesis and biological evaluation of individual Z and E isomers are crucial in SAR studies.

Computational and Theoretical Studies on 3 Benzoylisoquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the electronic structure, reactivity, and energetics of molecular systems. For a molecule like 3-Benzoylisoquinoline, these methods would be instrumental in understanding its fundamental chemical behavior.

Density Functional Theory (DFT) for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for elucidating the mechanisms of chemical reactions. By approximating the electron density of a system, DFT can accurately predict the geometries of reactants, products, and, crucially, the transient intermediates that form along a reaction pathway. For the synthesis or transformation of this compound, DFT calculations could map out the entire energy landscape of a proposed reaction. This would involve optimizing the structures of all species involved and calculating their corresponding energies to determine the most favorable reaction route. While specific DFT studies on the reaction mechanisms of this compound are not documented, the methodology is widely applied to understand reactions in similar nitrogen-containing heterocyclic compounds.

Transition State Analysis and Energy Barrier Determination

A critical aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT is extensively used to locate and characterize these transition states. By performing a transition state search, researchers can determine the activation energy barrier for a reaction, which is a key determinant of the reaction rate. For hypothetical reactions involving this compound, transition state analysis would provide quantitative data on the feasibility and speed of different synthetic routes. The absence of such specific studies for this compound highlights a gap in the current body of research.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for exploring the conformational landscape and predicting the spectroscopic properties of molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers. For this compound, the rotational freedom around the single bond connecting the benzoyl group to the isoquinoline (B145761) core would lead to various possible conformations. Molecular mechanics or DFT calculations could be employed to determine the relative energies of these conformers.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. By simulating the movement of atoms over time, MD can explore the conformational space of a molecule and identify the most populated conformations under specific conditions (e.g., in a particular solvent). While no specific MD simulations for this compound have been reported, such studies would be invaluable for understanding its behavior in solution and its potential interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, DFT and its time-dependent extension (TD-DFT) could be used to calculate parameters for techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts and coupling constants.

Infrared (IR) and Raman Spectroscopy: Calculation of vibrational frequencies and intensities.

UV-Visible Spectroscopy: Prediction of electronic absorption wavelengths and oscillator strengths.

The correlation between computationally predicted spectra and experimental data can provide strong evidence for the proposed structure of a molecule.

Reaction Pathway Elucidation

The elucidation of reaction pathways is a primary goal of computational chemistry. By combining the techniques described above—DFT calculations for reaction energetics, transition state analysis for kinetics, and the characterization of all intermediates—a complete and detailed picture of a chemical transformation can be constructed. For the synthesis of this compound, computational studies could be used to:

Compare the feasibility of different synthetic strategies.

Predict the regioselectivity and stereoselectivity of reactions.

Identify potential byproducts and understand their formation.

Optimize reaction conditions to improve yield and efficiency.

In the absence of dedicated computational studies on this compound, the detailed elucidation of its reaction pathways remains an open area for future research. The application of established theoretical methods holds the promise of significantly advancing our understanding of the chemistry of this particular heterocyclic compound.

Assessment of Hypothetical Biosynthetic Pathways (if applicable to this compound, or related isoquinoline alkaloids)

The biosynthesis of isoquinoline alkaloids is a complex process that has been the subject of extensive research, particularly for the large family of benzylisoquinoline alkaloids (BIAs). These pathways are known to originate from the amino acid tyrosine. kegg.jpkegg.jp The general route involves the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form the central intermediate, (S)-norcoclaurine, the precursor to a vast array of BIAs. kegg.jpkegg.jp

However, based on currently available scientific literature, there are no specific computational or theoretical studies detailing a hypothetical biosynthetic pathway for this compound. The substitution pattern of this compound, with a benzoyl group at the C3 position, differs significantly from the well-characterized BIA skeletons, which typically feature a benzyl (B1604629) group at the C1 position. The biosynthesis of C3-substituted isoquinolines is not as well understood, and computational assessments of potential enzymatic reactions or pathway energetics for this specific compound are not documented.

Future computational studies could, in principle, be employed to explore potential biosynthetic routes. Such studies might involve:

Quantum Mechanical (QM) modeling of hypothetical enzymatic reactions to determine their feasibility and calculate activation energies.

Molecular docking simulations to investigate the binding of potential precursors to putative enzyme active sites.

QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model reaction mechanisms within a complex protein environment.

At present, any proposed biosynthetic pathway for this compound would be purely speculative without experimental evidence or dedicated computational investigation.

Analysis of Solvation and Electronic Effects on Reactivity

The reactivity of this compound is governed by its electronic structure, which is influenced by the interplay of the isoquinoline core and the electron-withdrawing benzoyl group at the C3 position. Solvation further modulates this reactivity by stabilizing or destabilizing the ground state, transition states, and products of a reaction. Computational methods, particularly Density Functional Theory (DFT), are well-suited to probe these effects.

Electronic Effects:

The electronic properties of the parent isoquinoline molecule have been investigated using DFT. These studies provide a baseline for understanding the influence of substituents. The presence of the nitrogen atom in the isoquinoline ring leads to a non-uniform electron distribution, making certain positions more susceptible to nucleophilic or electrophilic attack. Computational analyses indicate that nucleophilic attack is favored at positions C1 and C3.

The benzoyl group at the C3 position is strongly electron-withdrawing due to the carbonyl moiety. This effect is expected to significantly influence the electronic properties of the isoquinoline ring system. A computational analysis would likely reveal:

A lower energy Lowest Unoccupied Molecular Orbital (LUMO): The electron-withdrawing nature of the benzoyl group would lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack, particularly at the C1 position and the carbonyl carbon of the benzoyl group.

Changes in Frontier Molecular Orbital (FMO) distribution: The shape and localization of the HOMO and LUMO would be altered. The LUMO is likely to have significant density on the C1 and C3 positions, as well as on the benzoyl group, indicating these as potential sites for nucleophilic attack.

Alteration of the molecular electrostatic potential (MEP): The MEP surface would show a more positive potential around the C1 and carbonyl carbon atoms, highlighting these as electrophilic centers.

Calculated Electronic Properties of Isoquinoline using DFT (B3LYP/6-311++G(d,p))
PropertyCalculated Value
HOMO Energy-5.581 eV
LUMO Energy1.801 eV
HOMO-LUMO Energy Gap3.78 eV
Dipole Moment2.004 D
Chemical Hardness1.89

Data sourced from a DFT analysis of isoquinoline. tandfonline.comresearchgate.net

Solvation Effects:

Solvation can have a profound impact on the reactivity of this compound. The interaction of the solute with solvent molecules can be modeled computationally using either implicit or explicit solvation models.

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good first approximation of the bulk solvent effects on the electronic structure and reaction energetics. For a polar molecule like this compound, moving to a more polar solvent would be predicted to:

Stabilize the ground state due to dipole-dipole interactions.

Differentially stabilize charged or highly polar transition states, thereby altering reaction rates.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to investigate the interaction of protic solvents with the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group.

Computational studies on related heterocyclic systems have shown that properties like tautomeric equilibria and the energetics of reaction pathways can be significantly altered by the solvent environment. For instance, in the tautomerization of a substituted quinoline, the barrier heights for the reaction were found to differ between the gas phase and a polar solvent like ethanol (B145695) when studied using DFT with a solvation model. This highlights the importance of considering solvation when computationally assessing the reactivity of molecules like this compound.

Coordination Chemistry and Catalytic Applications of 3 Benzoylisoquinoline As Ligands

Ligand Design and Synthesis

The foundation of utilizing 3-benzoylisoquinoline in coordination chemistry lies in the effective synthesis of the molecule itself and its derivatives, followed by their complexation with various metal centers.

Synthesis of this compound-derived Ligands

Preparation of Metal Complexes Incorporating this compound Moieties

The preparation of metal complexes is a fundamental step in exploring the catalytic potential of a new ligand. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the benzoyl group in this compound present a potential bidentate chelation site for a metal ion. The formation of stable five- or six-membered chelate rings is a strong driving force for complexation.

While general methods for the synthesis of transition metal complexes with various nitrogen- and oxygen-containing ligands are abundant, specific examples involving this compound are not documented in the reviewed literature. The coordination chemistry of related structures, such as o-quinones and other isoquinoline derivatives, suggests that this compound could form stable complexes with a range of transition metals, including but not limited to palladium, rhodium, iridium, and ruthenium. The electronic and steric properties of these hypothetical complexes would be influenced by the nature of the metal center and any ancillary ligands present.

Catalytic Activity in Organic Transformations

The true measure of a novel ligand's utility often lies in its performance in catalytic applications. The electronic properties and steric bulk imparted by the ligand to the metal center can profoundly influence the activity, selectivity, and stability of the catalyst.

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have seen widespread application in the synthesis of pharmaceuticals and complex molecules. The efficiency of these reactions is often critically dependent on the nature of the ligand coordinated to the palladium center.

Currently, there are no published reports on the use of this compound as a ligand in transition metal-catalyzed cross-coupling reactions. The development of new ligands is a continuous effort in this field to improve catalyst performance for challenging substrates or to achieve specific selectivities. Given its rigid isoquinoline backbone, a feature often associated with effective ligands, this compound represents an unexplored candidate for this important class of reactions.

Application in Redox Chemistry and Reductions

The involvement of ligands in modulating the redox properties of metal centers is a key aspect of many catalytic cycles. Ligands can influence the accessibility of different oxidation states of the metal and can also be "non-innocent," participating directly in redox processes.

The application of this compound in catalytic redox chemistry and reductions has not been specifically investigated. However, the broader field of reductive amination, a process that converts a carbonyl group to an amine, relies on a variety of catalysts. This reaction proceeds via the formation of an imine intermediate, which is then reduced. While numerous catalytic systems have been developed for this transformation, none have reported the use of this compound-based catalysts.

Exploration in Other Catalytic Processes (e.g., Hydrosilylation, Hydroformylation, Reductive Amination)

Beyond cross-coupling and redox reactions, transition metal catalysts find applications in a wide array of other organic transformations.

Hydrosilylation: The addition of a silicon-hydride bond across a double or triple bond is a fundamental process for the synthesis of organosilicon compounds. Research into new catalysts for asymmetric hydrosilylation has explored various chiral ligands. One study investigated a class of axial-chiral biisoquinoline N,N'-dioxides as organocatalysts for the enantioselective hydrosilylation of acyl hydrazones with trichlorosilane. While this demonstrates the potential of the isoquinoline scaffold in this area, it does not involve this compound.

Hydroformylation: This industrial process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The choice of ligand is crucial for controlling the regioselectivity of the reaction. There is no available literature on the use of this compound ligands in hydroformylation catalysis.

Reductive Amination: As mentioned previously, this is a vital reaction for the synthesis of amines. The reaction typically involves the in-situ formation and reduction of an imine or enamine. A wide range of reducing agents and catalysts are employed, but this compound-based systems have not been reported.

Chelation Properties and Complex Stability

Investigation of Chelate Effects

There is no available research in the scientific literature that investigates the chelate effects of this compound. Such a study would involve the synthesis of its metal complexes and comparison of their stability with analogous complexes of monodentate ligands.

Thermodynamic Stability of Metal Complexes

No data on the thermodynamic stability constants (e.g., formation constants) for metal complexes of this compound have been reported. Determining these values would require experimental techniques such as potentiometric or spectrophotometric titrations.

Structure-Performance Relationships in Catalysis

Interplay between Ligand Architecture and Catalytic Efficiency/Selectivity

As there are no published studies on the use of this compound as a ligand in catalysis, it is not possible to discuss the interplay between its architecture and catalytic performance. Research in this area would be necessary to elucidate how the steric and electronic properties of the 3-benzoyl group influence the efficiency and selectivity of a potential catalytic system.

Advanced Research Perspectives and Future Directions in 3 Benzoylisoquinoline Research

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates a shift away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. For 3-benzoylisoquinoline, future research will likely concentrate on greener synthetic alternatives.

One promising avenue is the application of photocatalysis . Visible-light-mediated reactions, which can proceed under mild conditions, offer a green alternative to traditional thermal reactions. For instance, a photochemical C-H hydroxyalkylation of isoquinolines has been reported, which operates via a radical pathway by exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals without the need for external oxidants researchgate.netnih.gov. Adapting such a strategy for the direct C-H benzoylation of the isoquinoline (B145761) core could provide a more sustainable route to this compound. Another approach involves the use of an isoquinoline-derived organic photocatalyst for dehydrogenative cross-coupling reactions, which utilizes air as the oxidant nih.gov.

Furthermore, the development of transition-metal-free acylation reactions is a key goal. An oxidative cross-dehydrogenative coupling (CDC) strategy has been demonstrated for the acylation of isoquinolines with arylmethanols, using K₂S₂O₈ as an oxidant under metal-free conditions organic-chemistry.org. This method is noted for its atom economy and simplicity organic-chemistry.org.

Innovations in Friedel-Crafts acylation , a classic method for forming aryl ketones, are also moving towards greener protocols. The use of deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, as both a catalyst and a green solvent, has been shown to be effective for the acylation of aromatic compounds under microwave irradiation rsc.org. Methanesulfonic anhydride has also been promoted as a metal- and halogen-free reagent for Friedel-Crafts acylations organic-chemistry.org. The solar-chemical 'Photo-Friedel-Crafts acylation' of quinones offers another sustainable pathway that could potentially be adapted for isoquinoline systems researchgate.net.

The following table summarizes potential green synthetic methodologies for this compound:

MethodologyKey FeaturesPotential Advantages
Photocatalysis Utilizes visible light, often under mild conditions.Reduced energy consumption, use of renewable energy sources, avoidance of harsh reagents.
Transition-Metal-Free CDC Employs an oxidant like K₂S₂O₈ to couple isoquinoline with an acyl source.Avoids toxic and expensive metal catalysts, high atom economy.
Green Friedel-Crafts Acylation Uses deep eutectic solvents, metal-free reagents, or solar energy.Use of recyclable and benign solvents/catalysts, reduced waste.

Deeper Elucidation of Complex Reaction Mechanisms for Enhanced Control

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. For the synthesis of this compound, future research will benefit from detailed mechanistic studies of the key bond-forming reactions.

For instance, in transition-metal-catalyzed cross-coupling reactions involving N-acyliminium ions derived from isoquinolines, mechanistic studies can help in optimizing catalyst and ligand systems for improved efficiency and selectivity rsc.org. Similarly, for rhodium(III)-catalyzed C-H annulation reactions to form isoquinolines, mechanistic investigations are key to understanding the catalytic cycle and the factors governing the reaction's scope and limitations organic-chemistry.org.

Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. DFT studies can be employed to investigate the regioselectivity of acylation reactions. For example, a theoretical study on the acylation of isocadalene using DFT at the B3LYP/6-311G(d,p) level has provided insights into the two-stage mechanism involving a Lewis acid catalyst researchgate.net. Similar computational approaches can be applied to the benzoylation of isoquinoline to predict the most favorable reaction pathways and transition states, thereby guiding the choice of catalysts and reaction conditions to favor the formation of the 3-substituted product. DFT can also be used to understand the mechanism of photocatalytic reactions, as demonstrated in studies of other heterocyclic systems mdpi.com.

A proposed mechanism for the acid-catalyzed C-4 alkylation of isoquinolines involves a temporary dearomatization strategy, where a 1,2-dihydroisoquinoline intermediate is formed nih.govacs.org. Investigating whether a similar mechanism can be exploited for C-3 acylation could open up new synthetic routes.

Mechanistic AspectInvestigative ApproachPotential Outcome
Regioselectivity of Acylation DFT calculations of transition states and reaction pathways.Understanding the electronic and steric factors that favor substitution at the 3-position.
Catalytic Cycles Kinetic studies, isolation and characterization of intermediates, in-situ spectroscopy.Optimization of catalyst loading, reaction time, and temperature for higher efficiency.
Radical Pathways in Photocatalysis Time-resolved spectroscopy, radical trapping experiments, computational modeling.Enhanced control over the generation and reactivity of radical intermediates.

Rational Design of Derivatives for Targeted Academic Research Applications (e.g., sensing, advanced materials science)

The this compound scaffold, with its conjugated system and potential for functionalization, is an attractive platform for the development of new materials with interesting photophysical and electronic properties.

In the field of sensing , isoquinoline derivatives have been investigated as fluorescent probes nih.govnih.govmdpi.com. The benzoyl group at the 3-position can be strategically modified with various donor and acceptor groups to tune the electronic structure and, consequently, the fluorescence properties of the molecule. This allows for the rational design of derivatives that can act as fluorescent sensors for specific analytes through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, novel irreversible fluorescent probes targeting the 18 kDa translocator protein have been developed from related heterocyclic systems nih.gov. A pyrroloquinoline-derivative-based fluorescent probe has also been reported for the selective detection of lysine mdpi.com.

In advanced materials science , particularly for organic light-emitting diodes (OLEDs), the design of novel emitters is a key area of research. The this compound core could serve as a building block for new fluorescent materials. By introducing different arylamine moieties, which are known to have good hole-transporting properties, it may be possible to create bipolar host materials or efficient emitters nih.govmdpi.com. The photophysical properties of such derivatives can be fine-tuned to achieve emission in the desired region of the visible spectrum, for instance, for blue emitters which are highly sought after nih.gov. The use of quinoline derivatives as fluorescent materials for OLEDs has already been demonstrated researchgate.net.

The design process for these applications can be guided by structure-property relationships. For example, the introduction of bulky groups can prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state nih.gov.

Application AreaDesign StrategyDesired Properties
Fluorescent Sensing Introduction of analyte-binding sites and electron donor/acceptor groups to modulate ICT or PET processes.High selectivity and sensitivity, significant change in fluorescence upon analyte binding.
OLED Materials Modification with charge-transporting moieties, tuning of the HOMO-LUMO gap, and introduction of sterically hindering groups.High quantum yield, color purity, good thermal and morphological stability.
Advanced Polymers Incorporation of the this compound unit into a polymer backbone or as a pendant group.Specific electrical, optical, or mechanical properties for applications in conductive materials or optical devices.

Synergistic Integration of Computational and Experimental Methodologies for Predictive Research

The combination of computational modeling and experimental synthesis and characterization offers a powerful approach to accelerate the discovery of new molecules with desired properties. This synergy is particularly valuable in the context of this compound research, where predictive models can guide synthetic efforts towards the most promising candidates.

Computational screening can be used to predict the properties of a large library of virtual this compound derivatives. For example, virtual screening has been successfully used to identify quinoline derivatives as inhibitors of specific biological targets nih.gov. A similar approach could be used to identify derivatives with optimal electronic properties for materials science applications. DFT and time-dependent DFT (TD-DFT) calculations are instrumental in predicting key parameters such as HOMO-LUMO energy gaps, absorption and emission wavelengths, and charge transfer characteristics nih.govrsc.org. These computational insights can help in understanding the photophysical properties of newly synthesized compounds researchgate.net.

Once promising candidates are identified through computational screening, they can be synthesized and their properties can be experimentally verified. This iterative cycle of prediction, synthesis, and characterization allows for a more efficient exploration of the chemical space and a deeper understanding of structure-property relationships. For example, a combined experimental and computational investigation of the photophysical properties of a series of luminescent pyrimidines has demonstrated how this approach can elucidate the character of the luminescent excited states researchgate.net. The druggability of novel isoquinoline derivatives can also be assessed through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, guiding the design of compounds with more favorable pharmacokinetic profiles mdpi.comtandfonline.com.

The synergy between experimental and computational studies is a recurring theme in modern chemical research and will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives mdpi.com.

Integrated WorkflowComputational ToolsExperimental Techniques
Design and Screening Virtual screening, DFT/TD-DFT calculations, molecular docking.Synthesis of a focused library of compounds based on computational hits.
Property Characterization Prediction of photophysical and electronic properties.UV-Vis and fluorescence spectroscopy, cyclic voltammetry, thermal analysis.
Mechanism Elucidation Calculation of reaction pathways and transition state energies.Kinetic studies, spectroscopic monitoring of reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Benzoylisoquinoline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. For reproducibility, ensure precise control of reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use anhydrous conditions for acylation reactions and monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution) is recommended. Document all deviations from published protocols, as minor changes in stoichiometry or solvent can drastically alter yields .

Q. How should researchers characterize the structural identity and purity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to confirm substitution patterns and rule out regioisomers.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
  • X-ray Crystallography : Resolves ambiguous stereochemistry or packing effects.
  • HPLC : Quantify purity (>95% for biological assays). Include full spectral data in supplementary materials to enable peer validation .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under identical conditions (cell lines, incubation time, controls).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, effect size calculations) to identify outliers.
  • Structural Validation : Confirm compound identity via X-ray or NOE experiments, as impurities or tautomerism may skew results .

Q. What strategies improve regioselectivity during benzoylation of isoquinoline precursors?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., sulfonamides) to steer acylation to the 3-position.
  • Catalytic Systems : Use Lewis acids (e.g., AlCl3_3) or Pd-catalyzed C–H activation for site-specific reactions.
  • Computational Modeling : DFT calculations predict electron density maps to guide reagent selection .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Modeling : Tools like SwissADME or Schrödinger’s QikProp estimate logP, bioavailability, and CYP450 interactions.
  • Docking Studies : AutoDock Vina or Glide simulates binding to target proteins (e.g., kinases) to prioritize synthesis candidates.
  • Validate In Silico Predictions : Correlate with in vitro assays (e.g., microsomal stability, plasma protein binding) .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., catalyst concentration, mixing rate).
  • Quality-by-Design (QbD) : Define a design space for regulatory compliance and robustness .

Data Analysis & Validation

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer :

  • Dynamic Effects : Account for solvent polarity or temperature-induced shifts in NMR.
  • Stereochemical Artifacts : Use variable-temperature NMR to detect rotamers or atropisomers.
  • Cross-Validation : Compare with analogous compounds in databases (e.g., PubChem, Reaxys) .

Q. What protocols ensure reliable quantification of this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to remove interferents.
  • Calibration Curves : Use deuterated internal standards (e.g., d5_5-3-Benzoylisoquinoline) for LC-MS/MS to correct matrix effects.
  • Limit of Detection (LOD) : Validate via serial dilution to ≥10:1 signal-to-noise ratio .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.